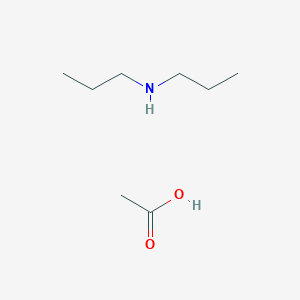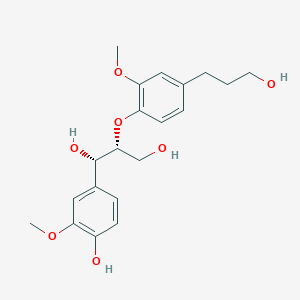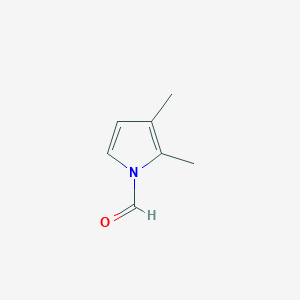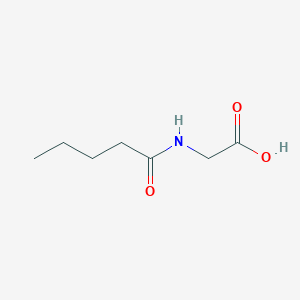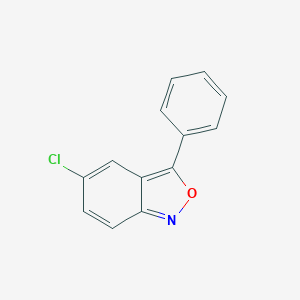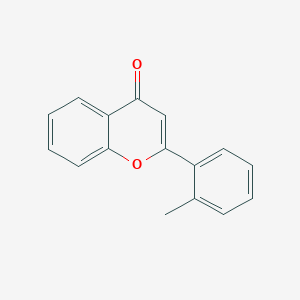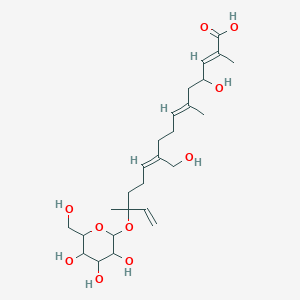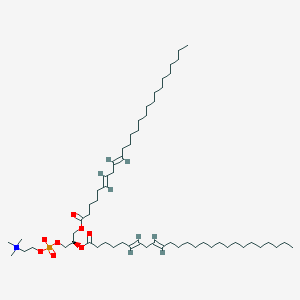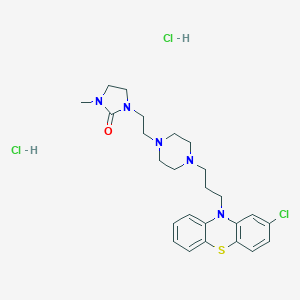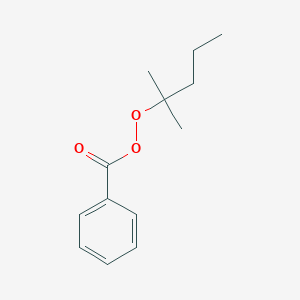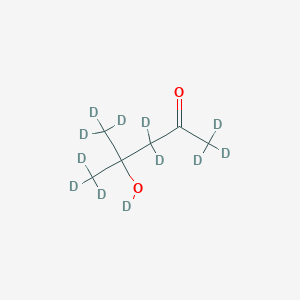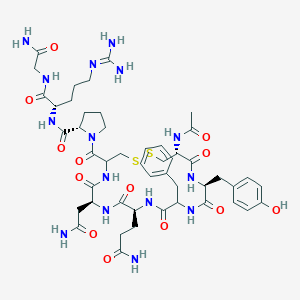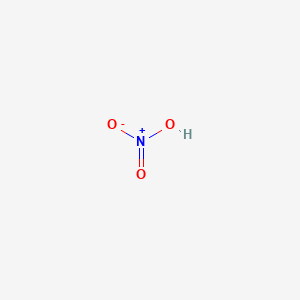![molecular formula C22H14N4O6 B048284 1-[5-(4-硝基苯基)呋喃-2-基]-N-[[5-(4-硝基苯基)呋喃-2-基]亚甲基氨基]甲腙 CAS No. 301359-05-7](/img/structure/B48284.png)
1-[5-(4-硝基苯基)呋喃-2-基]-N-[[5-(4-硝基苯基)呋喃-2-基]亚甲基氨基]甲腙
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[5-(4-nitrophenyl)furan-2-yl]-N-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]methanimine, also known as 1-[5-(4-nitrophenyl)furan-2-yl]-N-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]methanimine, is a useful research compound. Its molecular formula is C22H14N4O6 and its molecular weight is 430.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[5-(4-nitrophenyl)furan-2-yl]-N-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]methanimine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[5-(4-nitrophenyl)furan-2-yl]-N-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]methanimine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗结核药物开发
该化合物在抗结核药物开发中显示出潜力。 研究表明,5-苯基呋喃-2-羧酸的衍生物与我们的化合物具有相似的呋喃环结构,已被研究用于靶向结核分枝杆菌中的铁获取 。这种方法是设计抗毒力药物的更广泛策略的一部分,该药物会破坏对感染建立必不可少的特定分子途径。
作用机制
Target of Action
Related compounds such as 5-phenyl-furan-2-carboxylic acids have been identified as potential therapeutics targeting iron acquisition in mycobacterial species .
Mode of Action
It’s worth noting that the nitrophenyl group in the compound could potentially undergo reduction reactions, similar to 4-nitrophenol . This could lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
Related compounds have been shown to impact the siderophore-mediated acquisition of iron in mycobacterium tuberculosis , which could suggest similar pathways might be affected by this compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other chemical species can affect the compound’s reactivity and stability . .
生化分析
Biochemical Properties
1-[5-(4-Nitrophenyl)furan-2-yl]-N-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]methanimine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial properties . It interacts with enzymes such as oxidoreductases and transferases, affecting their catalytic activities. The nitrophenyl groups in the compound facilitate binding to active sites of these enzymes, leading to inhibition or modulation of their functions.
Cellular Effects
The effects of 1-[5-(4-Nitrophenyl)furan-2-yl]-N-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]methanimine on cellular processes are profound. This compound influences cell signaling pathways, particularly those involved in oxidative stress responses and apoptosis . It has been observed to alter gene expression profiles, leading to the upregulation of stress response genes and downregulation of genes involved in cell proliferation. Additionally, it impacts cellular metabolism by inhibiting key metabolic enzymes, thereby reducing cellular energy production and inducing metabolic stress.
Molecular Mechanism
At the molecular level, 1-[5-(4-Nitrophenyl)furan-2-yl]-N-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]methanimine exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, forming stable complexes that inhibit enzyme activity . This binding is facilitated by the nitrophenyl groups, which interact with amino acid residues in the enzyme’s active site. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to altered cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[5-(4-Nitrophenyl)furan-2-yl]-N-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]methanimine change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term exposure to the compound has been shown to induce persistent changes in cellular function, including sustained inhibition of metabolic enzymes and prolonged stress responses. These effects are crucial for understanding the compound’s potential therapeutic applications and toxicity.
Dosage Effects in Animal Models
The effects of 1-[5-(4-Nitrophenyl)furan-2-yl]-N-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]methanimine vary with dosage in animal models. At low doses, the compound exhibits antimicrobial and anti-inflammatory properties without significant toxicity . At higher doses, it can induce toxic effects, including liver and kidney damage, due to the accumulation of reactive intermediates. The threshold for these adverse effects is critical for determining safe and effective dosage ranges for potential therapeutic applications.
Metabolic Pathways
1-[5-(4-Nitrophenyl)furan-2-yl]-N-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]methanimine is involved in several metabolic pathways. It is metabolized primarily by liver enzymes, including cytochrome P450 oxidases, which convert it into reactive intermediates . These intermediates can further interact with cellular macromolecules, leading to oxidative stress and cellular damage. The compound also affects metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, thereby reducing cellular energy production.
Transport and Distribution
Within cells and tissues, 1-[5-(4-Nitrophenyl)furan-2-yl]-N-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]methanimine is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters such as organic anion transporters, which facilitate its uptake into cells. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of 1-[5-(4-Nitrophenyl)furan-2-yl]-N-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]methanimine is primarily in the cytoplasm and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific cellular compartments. In the mitochondria, the compound affects mitochondrial respiration and induces oxidative stress, leading to changes in cellular energy metabolism and apoptosis.
属性
CAS 编号 |
301359-05-7 |
|---|---|
分子式 |
C22H14N4O6 |
分子量 |
430.4 g/mol |
IUPAC 名称 |
(E)-1-[5-(4-nitrophenyl)furan-2-yl]-N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]methanimine |
InChI |
InChI=1S/C22H14N4O6/c27-25(28)17-5-1-15(2-6-17)21-11-9-19(31-21)13-23-24-14-20-10-12-22(32-20)16-3-7-18(8-4-16)26(29)30/h1-14H/b23-13+,24-14+ |
InChI 键 |
JGLRYDVTSPUKQZ-RNIAWFEPSA-N |
SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=NN=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
手性 SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=N/N=C/C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
规范 SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=NN=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
同义词 |
5-(4-Nitrophenyl)-2-furancarboxaldehyde, [[5-(4-nitrophenyl)-2-furanyl]methylene]hydrazone; USP Dantrolene Related Compound A; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


